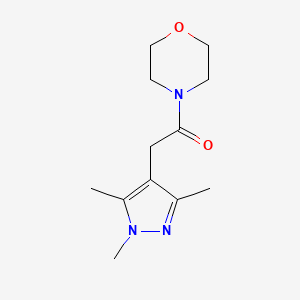
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as MMQO, is a synthetic compound that has been studied for its potential applications in scientific research. MMQO has been found to possess unique properties that make it useful for investigating various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone involves its binding to specific proteins and enzymes, which can lead to changes in their function and activity. This compound has been found to bind to the protein kinase C (PKC) family of enzymes, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been found to bind to the microtubule-associated protein tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the proteins and enzymes it binds to. This compound has been shown to inhibit the activity of PKC enzymes, which can lead to the inhibition of cell growth and proliferation. This compound has also been shown to disrupt the formation of neurofibrillary tangles in Alzheimer's disease, which can lead to the prevention of cognitive decline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone in lab experiments is its selectivity for certain proteins and enzymes. This allows researchers to study the function and activity of these targets in a more specific and controlled manner. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for research involving (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone. One area of research is the development of this compound derivatives with improved selectivity and potency. Another area of research is the investigation of the therapeutic potential of this compound for the treatment of various diseases and conditions. Additionally, the use of this compound as a probe for the study of protein-protein interactions and signaling pathways is an area of research that has potential for future discoveries.
Métodos De Síntesis
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone can be synthesized using a multistep process that involves the reaction of 2-methylpyrrole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an intermediate product. The intermediate product is then reacted with 6-methoxy-1,2,3,4-tetrahydroquinoline to produce this compound. The purity of this compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone has been found to have potential applications in scientific research due to its ability to selectively bind to certain proteins and enzymes. This compound can be used as a probe to study the function and activity of these proteins and enzymes. This compound has also been studied for its potential as a therapeutic agent for the treatment of various diseases and conditions.
Propiedades
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17-9-4-6-15(17)16(19)18-10-3-5-12-11-13(20-2)7-8-14(12)18/h4,6-9,11H,3,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKVNXQDZAVHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)



![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)

![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)


